N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide
Overview
Description
N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide, also known as NDELA, is a compound that has been widely studied in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide can induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the growth of certain bacteria and fungi. However, the effects of N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide on human health are not fully understood, and further research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide in lab experiments is its ability to inhibit the activity of certain enzymes and proteins, which can be useful in studying various cellular processes. Additionally, N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to exhibit antitumor and antimicrobial activity, making it a promising candidate for the development of new drugs. However, one limitation of using N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, caution should be taken when handling and using N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide in lab experiments.
Future Directions
There are several future directions for research on N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide. One area of interest is the development of new drugs that are based on the structure of N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide. Additionally, further research is needed to determine the safety and efficacy of N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide in humans, as well as its potential use in environmental and agricultural applications. Finally, more studies are needed to fully understand the mechanism of action of N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide and its effects on various cellular processes.
Scientific Research Applications
N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to exhibit antitumor and antimicrobial activity, making it a promising candidate for the development of new drugs. In agriculture, N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In environmental science, N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide has been studied for its potential use in water treatment, as it has been shown to be effective in removing heavy metals from contaminated water.
properties
IUPAC Name |
N',N'-diethyl-N-[(E)-(2-nitrophenyl)methylideneamino]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-3-16(4-2)13(19)12(18)15-14-9-10-7-5-6-8-11(10)17(20)21/h5-9H,3-4H2,1-2H3,(H,15,18)/b14-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERSROQQLGMAQT-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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